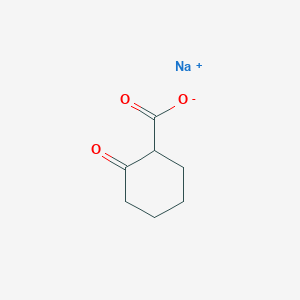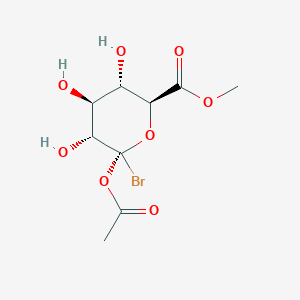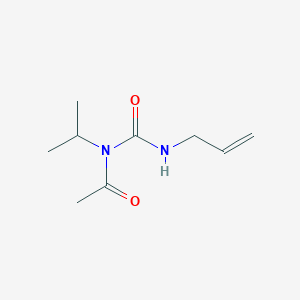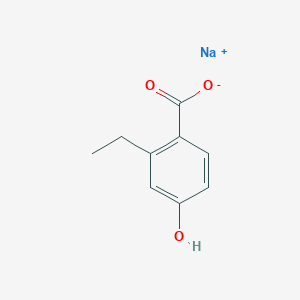
Tropisetron hydrochloride
Descripción general
Descripción
El clorhidrato de tropisetrón es un derivado del indol con una significativa actividad antiemética. Se utiliza principalmente como antagonista selectivo de los receptores de serotonina, específicamente dirigido a los receptores 5HT3. Este compuesto es eficaz para suprimir las náuseas y los vómitos inducidos por la quimioterapia y la radioterapia .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación del clorhidrato de tropisetrón implica varios pasos, incluida la cloración y la esterificación. Un método utiliza un solvente amida, lo que da como resultado un proceso que es de bajo costo y adecuado para la producción a gran escala . Otro método implica la esterificación del ácido benzpirrol-3-fórmico con tropina en presencia de un compuesto de sulfoácido orgánico aromático como agente catalítico .
Métodos de producción industrial: Para la producción industrial, el método sintético se optimiza para que sea sencillo, con una contaminación mínima, alta pureza del producto y un rendimiento ideal. El proceso incluye acidificación, ajuste alcalino y refinación para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: El clorhidrato de tropisetrón se somete a varias reacciones químicas, incluida la hidroxilación en las posiciones 5, 6 o 7 de su anillo indol. Esto va seguido de reacciones de conjugación para formar glucurónido o sulfato, que luego se excretan en la orina o la bilis .
Reactivos y condiciones comunes: Las reacciones de hidroxilación típicamente involucran enzimas del citocromo P450, particularmente CYP3A4, CYP1A2 y CYP2D6 . Las reacciones de conjugación implican procesos de glucuronidación o sulfatación.
Principales productos formados: Los principales productos formados a partir de estas reacciones son los conjugados de glucurónido y sulfato, que se excretan del cuerpo .
Aplicaciones Científicas De Investigación
El clorhidrato de tropisetrón tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El clorhidrato de tropisetrón ejerce sus efectos uniéndose competitivamente y bloqueando la acción de la serotonina en los receptores 5HT3. Estos receptores se encuentran periféricamente en las terminaciones nerviosas del nervio vago en el tracto gastrointestinal y centralmente en la zona gatillo quimiorreceptora del área postrema en el sistema nervioso central . Al bloquear estos receptores, el clorhidrato de tropisetrón suprime el reflejo emético, evitando así las náuseas y los vómitos .
Compuestos similares:
- Granisetrón
- Ondansetrón
- Dolasetrón
- Palonosetrón
Comparación: El clorhidrato de tropisetrón es único en su acción dual como antagonista selectivo de los receptores 5HT3 y un agonista parcial de los receptores α7-nicotínicos . Esta acción dual puede contribuir a su eficacia en el tratamiento de afecciones como la fibromialgia, además de su uso principal como antiemético . En comparación con otros antagonistas de los receptores 5HT3, el clorhidrato de tropisetrón tiene una eficacia similar en la prevención de las náuseas y los vómitos inducidos por la quimioterapia, pero puede ofrecer beneficios adicionales debido a sus interacciones únicas con los receptores .
Comparación Con Compuestos Similares
- Granisetron
- Ondansetron
- Dolasetron
- Palonosetron
Comparison: Tropisetron hydrochloride is unique in its dual action as a selective 5HT3 receptor antagonist and a partial agonist at α7-nicotinic receptors . This dual action may contribute to its effectiveness in treating conditions like fibromyalgia, in addition to its primary use as an antiemetic . Compared to other 5HT3 receptor antagonists, this compound has a similar efficacy in preventing chemotherapy-induced nausea and vomiting but may offer additional benefits due to its unique receptor interactions .
Propiedades
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2.ClH/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;/h2-5,10-13,18H,6-9H2,1H3;1H/t11-,12+,13?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEGSJAEZIGKSA-KOQCZNHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50909756 | |
| Record name | 3-Tropanyl-indole-3-carboxylate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105826-92-4 | |
| Record name | Tropisetron monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105826924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Tropanyl-indole-3-carboxylate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylic acid ester monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROPISETRON HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A19338Q2YO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-methyl-N-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B8063390.png)


![1,3-Pyrrolidinedicarboxylicacid,4-[[(phenylmethoxy)carbonyl]amino]-,1-(1,1-dimethylethyl)3-methylester](/img/structure/B8063406.png)



![5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-oxido-1H-benzimidazol-1-ium](/img/structure/B8063434.png)


